molecular formula C12H11NO3 B15047473 3-(1,3-benzoxazol-2-yl)-4-hydroxypent-3-en-2-one

3-(1,3-benzoxazol-2-yl)-4-hydroxypent-3-en-2-one

Cat. No.: B15047473
M. Wt: 217.22 g/mol
InChI Key: AJKUQWZVOMPHEO-UHFFFAOYSA-N
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Description

3-(1,3-Benzoxazol-2-yl)-4-hydroxypent-3-en-2-one is a compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications .

Preparation Methods

The synthesis of 3-(1,3-benzoxazol-2-yl)-4-hydroxypent-3-en-2-one typically involves the reaction of 2-aminophenol with an appropriate aldehyde or ketone under specific reaction conditions. One common method is the condensation reaction between 2-aminophenol and a substituted benzaldehyde in the presence of a catalyst such as SrCO3. This reaction can be carried out using a grindstone method with a mortar and pestle at room temperature for about 20 minutes, resulting in high yields under solvent-free conditions .

Chemical Reactions Analysis

3-(1,3-Benzoxazol-2-yl)-4-hydroxypent-3-en-2-one can undergo various chemical reactions, including:

Scientific Research Applications

3-(1,3-Benzoxazol-2-yl)-4-hydroxypent-3-en-2-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(1,3-benzoxazol-2-yl)-4-hydroxypent-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties .

Comparison with Similar Compounds

3-(1,3-Benzoxazol-2-yl)-4-hydroxypent-3-en-2-one can be compared with other benzoxazole derivatives, such as:

The uniqueness of this compound lies in its specific structure, which allows it to exhibit a combination of biological activities and makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

3-(1,3-benzoxazol-2-yl)-4-hydroxypent-3-en-2-one

InChI

InChI=1S/C12H11NO3/c1-7(14)11(8(2)15)12-13-9-5-3-4-6-10(9)16-12/h3-6,14H,1-2H3

InChI Key

AJKUQWZVOMPHEO-UHFFFAOYSA-N

Canonical SMILES

CC(=C(C1=NC2=CC=CC=C2O1)C(=O)C)O

Origin of Product

United States

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